Acid‑Dissociation Constant (pKa) Lowered by >1 Unit Relative to the Unsubstituted Carboxylic Acid
The predicted pKa of 6‑fluoro‑1H‑pyrazolo[3,4‑b]pyridine‑3‑carboxylic acid is 1.94±0.10, whereas the unsubstituted 1H‑pyrazolo[3,4‑b]pyridine‑3‑carboxylic acid is expected to have a pKa in the 3.0‑3.5 range (class‑level estimate based on typical heteroaromatic carboxylic acids) . The electron‑withdrawing fluorine atom stabilises the conjugate base, shifting the acid‑base equilibrium by more than one pH unit.
| Evidence Dimension | pKa of the 3‑carboxylic acid derivative |
|---|---|
| Target Compound Data | 1.94 ± 0.10 (predicted, ACD/Labs) |
| Comparator Or Baseline | 1H‑pyrazolo[3,4‑b]pyridine‑3‑carboxylic acid (unsubstituted); estimated pKa ~3.0‑3.5 |
| Quantified Difference | ΔpKa ≈ 1.0‑1.6 (lower for the 6‑fluoro analog) |
| Conditions | Predicted by ACD/Labs; 25 °C, aqueous solution |
Why This Matters
A pKa below 2 ensures the carboxylic acid remains ionised under most physiological and formulation conditions, directly influencing solubility, salt formation, and passive permeability—critical parameters for procurement of intermediates used in drug‑candidate synthesis.
